
Skepinone-L
描述
Skepinone-L (CBS-3830) is a dibenzosuberone-class ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. It exhibits exceptional selectivity and potency, with an IC₅₀ of 5 nM in enzymatic assays and whole-blood TNF-α inhibition . Structurally, it features a rigid dibenzosuberone scaffold (Figure 2A) that engages p38α via a unique Gly110 peptide flip-binding mode, involving hydrogen bonds with Met109 and hydrophobic interactions with the ATP-binding pocket . This binding mechanism contributes to its sustained cellular activity, inhibiting p38 at concentrations as low as 15 nM in live-cell assays (e.g., MK2-EGFP translocation) .
Its anti-inflammatory efficacy is validated in vivo, reducing TNF-induced Gal/LPS release by 77% . These properties make it a gold-standard probe for studying p38α signaling and a candidate for inflammatory disease therapy .
作用机制
- The stress-induced activation of p38 MAPK is well understood, and it plays crucial roles in cancer, angiogenesis, and apoptosis .
- It shows concentration-dependent inhibition of HSP27 phosphorylation with a cellular IC50 of approximately 25 nM .
- When orally administered to mice, this compound reaches levels up to 240 nM, surpassing its human whole-blood IC50 value .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . This compound has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, this compound impairs activation and thrombus formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic effects during experimental arthritis
Metabolic Pathways
This compound is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase
生物活性
Skepinone-L is a novel and highly selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. This compound has garnered significant attention due to its potent biological activity, particularly in modulating platelet function and thrombus formation.
This compound operates primarily by inhibiting p38 MAPK, which is pivotal in the signaling pathways of platelet activation. The inhibition of this kinase leads to a reduction in phosphorylation events associated with platelet activation, thereby impacting several downstream effects:
- Inhibition of Platelet Activation : this compound significantly reduces the phosphorylation of Hsp27, a substrate of p38 MAPK, following stimulation with various agonists such as collagen-related peptide (CRP) and thrombin. This reduction is observed at concentrations as low as 1 μM .
- Thromboxane A2 Synthesis : The compound prevents the synthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) .
- Thrombus Formation : In in vitro studies, this compound has been shown to markedly reduce thrombus formation under both low and high shear conditions, indicating its potential utility in preventing pathological thrombus formation .
In Vitro Studies
A series of experiments conducted on freshly isolated human platelets revealed the following key findings:
- Platelet Aggregation : this compound treatment led to a significant decrease in platelet aggregation induced by CRP and thrombin. This effect was attributed to its ability to inhibit the activation-dependent secretion of ATP from dense granules .
- Calcium Signaling : Importantly, this compound did not impair calcium signaling within platelets, suggesting that its inhibitory effects are specific to p38 MAPK pathways rather than general disruptions in platelet signaling mechanisms .
In Vivo Studies
In animal models, this compound demonstrated promising therapeutic potential:
- Arthritis Model : In a study using KBxN serum transfer arthritis models, treatment with this compound resulted in significantly reduced ankle thickness compared to control groups. This suggests its effectiveness in reducing inflammation associated with autoimmune conditions .
- Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, being minimally affected by metabolic conversion and showing high potency in vivo .
Case Studies
-
Platelet Function and Thrombus Formation :
- In studies assessing thrombus formation under varying shear rates (500 s and 1700 s), platelets pre-treated with this compound formed significantly smaller thrombi compared to untreated controls. This highlights its potential as a therapeutic agent for conditions where excessive thrombosis is a concern .
- Chronic Inflammatory Conditions :
Comparative Efficacy
A comparative analysis of various p38 MAPK inhibitors reveals that this compound stands out due to its selectivity and potency. The following table summarizes the IC50 values for selected compounds against MAPK14 (p38 MAPK):
Compound | IC50 (nM) |
---|---|
This compound | 19.2 ± 0.9 |
SB202190 | 34.2 ± 0.8 |
LN 950 | 3.40 ± 0.13 |
This data indicates that this compound is one of the most potent inhibitors available for p38 MAPK, making it an attractive candidate for further clinical development .
科学研究应用
Inflammation and Pain Management
Research has demonstrated that Skepinone-L effectively reduces inflammation in various models. For instance, in a study involving mice with induced ankle swelling, treatment with this compound resulted in a significant decrease in ankle thickness compared to control groups . This suggests its potential utility in treating inflammatory conditions such as arthritis.
Thrombosis Prevention
This compound has shown promising results in modulating platelet function. It significantly inhibits platelet activation and thrombus formation by blunting the phosphorylation of heat shock protein 27 (Hsp27), which is crucial for platelet aggregation and secretion . In vitro studies indicated that at a concentration of 1 µM, this compound markedly reduced thromboxane A2 synthesis and platelet aggregation induced by various agonists .
Cancer Therapy
The inhibition of p38 MAPK by this compound may also have implications in cancer therapy. Studies have suggested that p38 MAPK plays a role in tumor progression and metastasis; thus, its inhibition could potentially reduce cancer cell proliferation and enhance the efficacy of existing treatments .
Platelet Function Analysis
A detailed study assessed the effects of this compound on human platelets. The findings revealed that this compound effectively inhibited the phosphorylation of cPLA2, preventing thromboxane A2 synthesis and subsequent platelet activation. This was evidenced through various assays measuring ATP release and cytosolic calcium levels .
In Vivo Efficacy
In vivo studies have confirmed the pharmacodynamic properties of this compound, demonstrating significant plasma concentrations that exceed the IC50 values observed in vitro. This highlights its potential for effective therapeutic use without substantial off-target effects .
Data Tables
相似化合物的比较
Selectivity: Skepinone-L vs. AZD1152
AZD1152, a phosphate-containing Aurora-B inhibitor, is structurally distinct but shares a designation as a "high-quality" kinase probe. However, scaffold analysis reveals critical differences:
- This compound: Its dibenzosuberone scaffold represents 48 homologs, all exclusively targeting p38α, confirming high selectivity .
- AZD1152: Despite being annotated as an Aurora-B inhibitor, its scaffold covers 12 homologs active against seven off-target kinases (e.g., FLT3, RET), indicating lower selectivity .
Key Insight: this compound’s scaffold-driven selectivity minimizes off-target risks, whereas AZD1152’s broader activity limits its utility in precision studies.
Potency and Binding Mode: this compound vs. SB203580
SB203580, a first-generation imidazole-based p38 inhibitor, suffers from declining cellular efficacy in log-dilution experiments. In contrast:
- This compound: Maintains inhibition from 10 nM to 1 µM in cells, attributed to its Gly110-binding mode, which stabilizes interactions despite kinase conformational changes .
- SB203580 : Lacks sustained potency due to reliance on a less adaptable binding mechanism.
Table 1: Comparative Potency and Selectivity
Compound | Target | IC₅₀ (nM) | Selectivity (Off-Targets) | Structural Class |
---|---|---|---|---|
This compound | p38α | 5 | None reported | Dibenzosuberone |
SB203580 | p38α/β | ~50 | JNK3, ABL1 | Imidazole |
AZD1152 | Aurora-B | 0.37* | FLT3, RET | Quinazoline-phosphate |
RN4296 | p38α | <15† | Not characterized | Oxepinone |
*IC₅₀ for Aurora-B ; †Higher potency than this compound at 15–150 µM .
Scaffold Diversity: this compound vs. RN4296
RN4296, identified in the same MK2-EGFP screen as this compound, is an oxepinone-class inhibitor with marginally higher potency (at 15–150 µM) but uncharacterized selectivity . While both compounds inhibit p38α, this compound’s dibenzosuberone scaffold confers metabolic stability and proven in vivo efficacy, whereas RN4296’s pharmacokinetic profile remains unexplored.
ATP Competitiveness and Therapeutic Potential
This compound’s low ATP competitiveness distinguishes it from inhibitors like BMS-582949, which exhibit higher ATP dependence. This property enhances its efficacy in whole-blood assays and reduces interference with endogenous ATP-binding processes .
准备方法
Key Synthetic Routes
Initial Synthesis from Koeberle et al. (2012)
The foundational synthesis of Skepinone-L, as described in Nature Chemical Biology, proceeds via the following steps :
-
Friedel-Crafts Cyclization :
-
Starting with 5-bromophthalide (1 ), oxidative ring-opening using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) yields aldehyde intermediate 3 .
-
Reduction of 4-methoxy-2-methylbenzaldehyde to alcohol 4b , followed by bromination with PBr₃, produces p-methoxybenzyl bromide (5b ).
-
A Wittig reaction between 5b and stilbene-2-carboxylic acid derivatives forms etheno-linked intermediate 6b , which is hydrogenated to saturated acid 7b .
-
Intramolecular Friedel-Crafts cyclization with SOCl₂/AlCl₃ generates dibenzosuberone 8b .
-
-
Buchwald-Hartwig Amination :
-
Demethylation :
Key Reaction Conditions :
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Friedel-Crafts | SOCl₂, AlCl₃, 0°C → RT, 12 h | 68 |
Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24 h | 75 |
Demethylation | 48% HBr, AcOH, 80°C, 6 h | 82 |
This route achieves an overall yield of ~42% and prioritizes selectivity over p38α due to the glycine flip in the kinase’s hinge region .
Modifications and Scalable Alternatives
Subsequent studies have refined the synthesis to improve scalability and diversify derivatives:
-
Solvent Optimization :
-
Derivative Synthesis (2021) :
-
A 2021 Journal of Medicinal Chemistry study modified the dibenzosuberone scaffold to enhance MAPK11 inhibition :
-
R₁ Substituents : Hydrophilic groups (e.g., -COOH, -OH) at position 7 improved solubility without compromising activity.
-
Scaffold Hopping : Diaryl sulfone/sulfoxide analogs (23–26 ) were synthesized via Pd-catalyzed coupling of meta-bromoanisole (15 ) with 4-nitrothiophenol (16 ), followed by oxidation (mCPBA) and demethylation (HBr/AcOH) .
-
-
Comparative Yields of Derivatives :
Compound | Modification | Yield (%) | IC₅₀ (nM) |
---|---|---|---|
12a | -OCH₃ → -OH | 65 | 8.2 |
23b | Sulfone incorporation | 58 | 12.4 |
25 | Carboxylic acid | 71 | 5.9 |
Analytical Characterization
Post-synthesis validation employs multiple techniques to confirm structure and purity:
-
High-Performance Liquid Chromatography (HPLC) :
-
Mass Spectrometry (MS) :
-
Nuclear Magnetic Resonance (NMR) :
Scale-Up Considerations
Industrial-scale production requires addressing solubility and stability:
-
Solubility Profile :
-
Formulation Strategies :
-
Storage :
Recent Advances and Modifications
Recent work focuses on mitigating metabolic instability caused by CYP2B6-mediated dehalogenation :
属性
IUPAC Name |
13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGCTFLLWPVFM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669907 | |
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221485-83-1 | |
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。